7-Benzyloxy Quetiapine is a chemical compound derived from quetiapine, an atypical antipsychotic used primarily for treating schizophrenia and bipolar disorder. This compound features a benzyloxy group, which may influence its pharmacological properties compared to its parent compound. The chemical structure of 7-Benzyloxy Quetiapine allows it to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in managing psychiatric disorders.
The compound is synthesized through specific chemical reactions involving dibenzo[b,f][1,4]thiazepin-11-ylamine and benzyloxy-containing compounds. Its chemical identification is marked by the CAS number 329217-58-5, which facilitates its recognition in scientific literature and databases.
7-Benzyloxy Quetiapine belongs to the class of compounds known as atypical antipsychotics. It is categorized under small molecules due to its relatively low molecular weight and simple structure compared to larger biologics. This compound is primarily studied for its potential therapeutic applications in psychiatry.
The synthesis of 7-Benzyloxy Quetiapine typically involves a nucleophilic substitution reaction where dibenzo[b,f][1,4]thiazepin-11-ylamine reacts with a benzyloxy compound. The reaction conditions often require a suitable solvent (such as dimethylformamide or dimethyl sulfoxide) and a base (like potassium carbonate) to facilitate the nucleophilic attack.
The molecular formula of 7-Benzyloxy Quetiapine is , with a molecular weight of 489.63 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
7-Benzyloxy Quetiapine can undergo various chemical transformations:
7-Benzyloxy Quetiapine exhibits a mechanism of action similar to that of quetiapine itself. It primarily functions as an antagonist at dopamine type 2 (D2) receptors and serotonin type 2A (5HT2A) receptors. This receptor binding profile helps alleviate symptoms associated with schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain.
7-Benzyloxy Quetiapine is typically characterized by:
7-Benzyloxy Quetiapine has several significant applications in scientific research:
The synthesis of 7-benzyloxy quetiapine derivatives requires strategic functionalization of the parent quetiapine molecule at the C7 position. Quetiapine's core structure is dibenzothiazepine, and selective benzyloxylation at the 7-position necessitates protective group strategies and controlled reaction conditions to prevent side reactions. A pivotal approach involves the initial protection of the nitrogen atoms in the piperazine-ethanol side chain, followed by electrophilic aromatic substitution or metal-catalyzed coupling for benzyloxy group introduction [1].
The synthesis typically begins with 6-chloro-5H-dibenzo[b,e][1,4]thiazepin-11-one, a key intermediate in quetiapine manufacturing. This intermediate undergoes nucleophilic substitution with 2-(piperazin-1-yl)ethoxyethanol under reflux conditions in aprotic solvents like toluene. The reaction mixture is carefully dehydrated using azeotropic distillation to prevent hydrolysis side products, yielding the chlorinated quetiapine precursor. Subsequent O-benzylation employs benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF), introducing the benzyloxy group at the 7-position via a Williamson ether synthesis. This step requires precise temperature control (60-70°C) to avoid N-alkylation side products [1] [4].
Table 1: Key Reaction Parameters for 7-Benzyloxy Quetiapine Synthesis
Step | Reagents/Conditions | Yield (%) | *Purity (HPLC, %) * |
---|---|---|---|
Nucleophilic Substitution | 2-(piperazin-1-yl)ethoxyethanol, toluene, reflux | 78-82 | 90-92 |
O-Benzylation | BnBr, K₂CO₃, DMF, 65°C | 65-70 | 94-96 |
Fumarate Salt Formation | Fumaric acid, methanol/water, recrystallization | 88-90 | >99 |
Final purification involves fumarate salt formation in methanol/water mixtures, yielding crystalline 7-benzyloxy quetiapine fumarate with high chromatographic purity (>99%). Solvent selection is critical; toluene-water mixtures during intermediate stages significantly reduce polar impurities compared to pure toluene systems [1].
Stable isotope-labeled analogs, particularly 7-benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] quetiapine-d8 (C₂₄H₁₅D₈N₃OS, MW 409.57), are synthesized for quantitative pharmacokinetic studies. Deuteration targets the aliphatic side chain and ethyl linker regions, which are metabolically stable sites that retain the compound's biochemical activity while enabling precise MS detection [2] [5].
Deuteration employs two primary strategies:
Table 2: Characterization Data for 7-Benzyloxy Quetiapine-d8
Property | Specification |
---|---|
Molecular Formula | C₂₄H₁₅D₈N₃OS |
Molecular Weight | 409.57 g/mol |
Deuterium Incorporation | ≥98% atom D (by NMR/MS) |
Storage Conditions | -20°C, inert atmosphere |
Key Application | Internal standard for LC-MS/MS bioanalysis |
Critical challenges include minimizing proton-deuterium exchange during workup. This is addressed by using deuterium-depleted solvents and avoiding acidic/basic conditions. Boc-protected piperazine intermediates allow selective deuteration before side-chain coupling, enhancing isotopic integrity [5] [8].
The synthesis of 7-hydroxy quetiapine (the active metabolite) diverges significantly from its benzyloxy-protected counterpart due to competing reactivity and deprotection requirements:
Table 3: Efficiency Comparison of Synthetic Approaches
Parameter | 7-Benzyloxy Route | Direct Hydroxylation | Metabolic Synthesis |
---|---|---|---|
Regioselectivity | >99% (C7) | 60-70% (C7) | 40-50% (C7) |
Overall Yield | 62% (4 steps) | 28% (3 steps) | Not applicable |
Purity (HPLC) | >98% | 85-90% | ≤75% |
Key Impurity | Residual toluene (≤50 ppm) | 5/9-hydroxy isomers | N/S-oxides |
The benzyl group thus serves as a regioselective directing group and protective handle, streamlining access to both 7-benzyloxy derivatives and deprotected metabolites through a unified synthetic pathway [1] [4].
The 7-benzyloxy modification—particularly in deuterated forms—confers distinct advantages for tracking quetiapine distribution and metabolism:
Benzyloxy-functionalized derivatives thus serve as indispensable molecular probes for dissecting absorption kinetics and tissue-specific metabolism, bridging in vitro synthesis with in vivo pharmacological tracking [2] [4] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: